molecular formula C17H12N2O2 B12622394 2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-45-1

2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Cat. No.: B12622394
CAS No.: 918138-45-1
M. Wt: 276.29 g/mol
InChI Key: KOTPMZUQHIJYBB-UHFFFAOYSA-N
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Description

2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is an organic compound with the molecular formula C17H12N2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridin-3-yloxy group and another pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the reaction of 2-bromopyridine with 3-hydroxypyridine in the presence of a base to form 2-(pyridin-3-yloxy)pyridine. This intermediate is then subjected to a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphoryl chloride) to introduce the aldehyde group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.

    Reduction: 2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)benzaldehyde: Similar structure but lacks the pyridin-3-yloxy group.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of the benzaldehyde moiety.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Different core structure but similar functional groups.

Uniqueness

2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to the presence of both pyridin-3-yloxy and pyridin-3-yl groups attached to the benzaldehyde core. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

918138-45-1

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-(6-pyridin-3-yloxypyridin-3-yl)benzaldehyde

InChI

InChI=1S/C17H12N2O2/c20-12-14-4-1-2-6-16(14)13-7-8-17(19-10-13)21-15-5-3-9-18-11-15/h1-12H

InChI Key

KOTPMZUQHIJYBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)OC3=CN=CC=C3

Origin of Product

United States

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